Rapamycin, 32-O-demethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

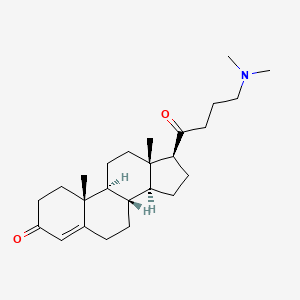

Rapamycin is an immunosuppressive metabolite produced by actinomycete species, with applications spanning from antibiotic to antitumor activities. Its core structure is derived from dihydrocyclohexene-carboxylic acid, extended by polyketide synthase, and further modified post-synthetically (Yoo et al., 2017).

Synthesis Analysis

The total synthesis of Rapamycin and its derivatives, such as 27-demethoxyrapamycin, involves highly convergent strategies. Key steps include triene generation, hydroxyl deprotection, and macrocycle formation via the union of various subtargets (Smith et al., 1997).

Molecular Structure Analysis

Rapamycin's structure is complex, featuring a 31-membered ring with multiple asymmetric and geometrical centers. Its synthesis confirmed the assigned structure, including the crucial polyketide chain and pipecolate incorporation (Nicolaou et al., 1993).

Chemical Reactions and Properties

Rapamycin undergoes various chemical reactions, such as demethoxylation in the presence of Lewis acids, leading to stabilized carbocations and the formation of functionalized trienes (Grinfeld et al., 1994).

Physical Properties Analysis

The physical properties of Rapamycin include its crystallization as a colorless solid with a melting point of 183-185 degrees Celsius. It is classified as a triene based on its characteristic ultraviolet absorption spectrum (Vēzina et al., 1975).

Chemical Properties Analysis

Rapamycin's chemical properties are defined by its immunosuppressive and antifungal characteristics. It selectively inhibits the translation of certain mRNAs, indicating specific molecular interactions and pathways influenced by its structure (Jefferies et al., 1994).

Aplicaciones Científicas De Investigación

mTOR Pathway and Cancer Therapy

Rapamycin, including its derivatives, targets the mammalian target of rapamycin (mTOR) pathway, which is pivotal in regulating cell growth, proliferation, and survival. The mTOR pathway's dysregulation is commonly observed in various cancers, making it a significant focus for therapeutic interventions. Research has highlighted the effectiveness of mTOR inhibitors like rapamycin in altering tumor cell responses to growth signals and stress, indicating a promising approach to cancer treatment. Investigations into mTOR signaling have also shown potential in overcoming resistance to hormone therapy, chemotherapy, and other targeted treatments in breast cancer, suggesting a broader therapeutic utility across different cancer types (Abraham & Eng, 2008); (Vicier et al., 2014).

Neuroprotection and Neurodegeneration

Rapamycin has been explored for its neuroprotective effects, particularly in the context of aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Its role in inhibiting mTOR signaling has been associated with delayed neurodegeneration, potentially offering a preventative approach to these conditions. Moreover, rapamycin's effects on cellular senescence, metabolism, and stem cell function are being studied to understand its capability to influence longevity and mitigate aging-related diseases (Jahrling & Laberge, 2015).

mTOR Inhibition in HIV Infection

Emerging evidence suggests that rapamycin possesses anti-HIV properties, making it a candidate for alternative antiviral therapy. Its immunomodulatory effects, alongside the ability to down-regulate CCR5, support its potential utility in HIV infection treatment, highlighting the need for further investigation into rapamycin's full antiviral capabilities (Donia et al., 2010).

mTOR and Transplantation

In the context of transplantation, rapamycin's immunosuppressive properties are well-documented. However, its effects are complex, involving both immunosuppressive and immunostimulatory outcomes. This duality is crucial for optimizing graft survival while maintaining protective immunity, necessitating further research to harness rapamycin's immunomodulatory effects fully (Ferrer et al., 2011).

Ocular Diseases and mTOR Inhibition

Research has identified the mTOR pathway as a therapeutic target for ocular degenerative diseases, including age-related macular degeneration and diabetic retinopathy. Rapamycin's role in modulating oxidative stress and autophagy offers insights into treating these conditions, with ongoing studies aimed at understanding its efficacy and potential for clinical application (Wang et al., 2022).

Mecanismo De Acción

Target of Action

Rapamycin, also known as Sirolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . It is the catalytic subunit of two structurally distinct complexes, such as mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .

Mode of Action

Rapamycin inhibits mTOR by binding to its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, which belongs to the phosphoinositide kinase-related kinase family . This interaction inhibits the downstream signaling pathways involving mTOR .

Biochemical Pathways

The inhibition of mTOR by Rapamycin affects various biochemical pathways. mTOR signaling pathway connects immune and metabolic signals, which regulates immune cell proliferation and differentiation, macrophage polarization and migration, antigen presentation, and synovial cell activation . Inhibition of the mTOR signaling pathway by nutrient starvation or rapamycin treatment results in rapid downregulation of protein synthesis and ribosome biogenesis .

Pharmacokinetics

Rapamycin has poor oral absorption and distributes widely in tissues . It displays a wide inter- and intrapatient variability in drug clearance, and less than optimal correlations between whole blood concentrations and drug dose, demographic features, or patient characteristics . Due to the long half-life of Rapamycin, dosage adjustments would ideally be based on trough levels obtained more than 5–7 days after initiation of therapy or dosage change .

Result of Action

The inhibition of mTOR by Rapamycin results in slower overall cell growth and development, leading to poor nutrient uptake and light energy utilization . It also has immunosuppressive, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .

Action Environment

The action of Rapamycin can be influenced by various environmental factors. For instance, the cytochrome P450 3A4 system plays a critical role in Rapamycin’s biotransformation, leading to extensive drug-drug interactions . Furthermore, the action of Rapamycin can be affected by disease states or concurrent immunosuppressants or other interacting drugs .

Safety and Hazards

Direcciones Futuras

Rapamycin and its analogs have additional therapeutic potentials, including antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities . There are many efforts directed at enhancing the production of rapamycin and generating diverse analogs . The future of rapamycin research looks promising .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rapamycin, 32-O-demethyl-, involves the removal of the 32-O-methyl group from Rapamycin. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Rapamycin", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Methanol (CH3OH)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Chloroform (CHCl3)", "Acetic acid (CH3COOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Mix Rapamycin with NaH in DMF", "Add CH3I to the mixture and stir for several hours", "Add HCl to the mixture to quench the reaction", "Extract the product with CHCl3 and wash with NaHCO3", "Dry the organic layer and evaporate the solvent", "Dissolve the residue in CHCl3 and wash with water", "Dry the organic layer and evaporate the solvent", "Dissolve the residue in CH3OH and add TEA", "Heat the mixture and add CHCl3", "Collect the precipitate and wash with CH3OH", "Dry the product and dissolve in CHCl3", "Add CH3COOH and NaCl to the mixture", "Extract the product with CHCl3 and wash with water", "Dry the organic layer and evaporate the solvent", "Dissolve the residue in CH3OH and add NaHCO3", "Collect the precipitate and dry to obtain Rapamycin, 32-O-demethyl-" ] } | |

Número CAS |

141392-23-6 |

Fórmula molecular |

C33H58N10O9 |

Peso molecular |

0 |

Sinónimos |

Rapamycin, 32-O-demethyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.